molecular formula C17H19N3O2S B2587154 N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 497072-43-2

N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2587154
CAS RN: 497072-43-2
M. Wt: 329.42
InChI Key: HFYXXCYYBBRUTM-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are electron-rich nitrogen-containing heterocycles. Their synthetic versatility allows the generation of structurally diverse derivatives, which includes analogs derived from substitution of the aryl ring, derivatization of pyrimidine nitrogen, and substitutions at carbon positions 2, 4, 5, and 6 .

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of new derivatives related to N-(4-butylphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, highlighting the versatility of these compounds in chemical synthesis. For example, studies have detailed the synthesis of new 1,2,3,4-tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, showcasing the potential of these compounds in the development of new chemical entities with diverse structures and properties (Fadda et al., 2013).

Biological Activities

Several studies have investigated the antimicrobial and anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives, suggesting their potential in medicinal chemistry and pharmaceutical research. For instance, compounds synthesized from similar frameworks have shown moderate anti-inflammatory activity, hinting at their possible therapeutic applications (Tozkoparan et al., 1999). Additionally, novel derivatives have exhibited promising antimicrobial activities, offering a basis for further research into their use as antimicrobial agents (Kolisnyk et al., 2015).

properties

IUPAC Name

N-(4-butylphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-2-3-4-12-5-7-13(8-6-12)19-15(21)14-11-18-17-20(16(14)22)9-10-23-17/h5-8,11H,2-4,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFYXXCYYBBRUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)CCS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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